molecular formula C11H10FNO3 B1321237 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid CAS No. 849217-48-7

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

Cat. No. B1321237
M. Wt: 223.2 g/mol
InChI Key: PFMAFXYUHZDKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093264B2

Procedure details

Following the procedure described above for the compound 161 (scheme 45), but replacing aniline for 4-fluoroaniline, title compound 181 was obtained in 57% yield. MS (m/z): 224.0 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]([C:10]2([C:13]([OH:15])=[O:14])[CH2:12][CH2:11]2)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:16]C1C=CC(N)=CC=1>>[F:16][C:4]1[CH:3]=[CH:2][C:1]([NH:7][C:8]([C:10]2([C:13]([OH:15])=[O:14])[CH2:11][CH2:12]2)=[O:9])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=O)C1(CC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC(=O)C1(CC1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.